molecular formula C17H16N2 B11863946 4-(2-(Quinolin-2-YL)ethyl)aniline CAS No. 5429-68-5

4-(2-(Quinolin-2-YL)ethyl)aniline

Cat. No.: B11863946
CAS No.: 5429-68-5
M. Wt: 248.32 g/mol
InChI Key: TYAYBROKRWNLJG-UHFFFAOYSA-N
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Description

4-(2-(Quinolin-2-YL)ethyl)aniline is an organic compound that features a quinoline moiety attached to an aniline group via an ethyl linker Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline typically involves the reaction of 2-quinolinecarboxaldehyde with 4-ethylaniline under acidic or basic conditions. The reaction can be catalyzed by various agents, including transition metals or organic catalysts, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might also employ green chemistry principles, such as using water or ethanol as solvents and employing recyclable catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Quinolin-2-YL)ethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and aniline derivatives.

Scientific Research Applications

4-(2-(Quinolin-2-YL)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-(Quinolin-2-YL)ethyl)aniline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with only the quinoline moiety.

    2-Quinolinecarboxaldehyde: A precursor in the synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline.

    4-Ethylaniline: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both quinoline and aniline moieties, which confer a combination of properties from both parent structures. This dual functionality allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Biological Activity

4-(2-(Quinolin-2-YL)ethyl)aniline, also known by its CAS number 5429-68-5, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with ethyl anilines. The methods can vary, but common approaches include:

  • Nucleophilic Substitution : Quinoline derivatives can be synthesized via nucleophilic substitution reactions where an aniline reacts with alkyl halides.
  • Cyclization Reactions : Cyclization methods can also be employed to form the quinoline ring structure, which is crucial for the biological activity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have shown its effectiveness against Helicobacter pylori, a common pathogen associated with gastric ulcers and cancer.

Compound Target Bacteria Activity (MIC)
This compoundH. pylori25 μg/mL
Substituted 4-hydroxyquinolinesH. pyloriVaries

Research has demonstrated that modifications to the quinoline structure can enhance or diminish antimicrobial potency. For instance, the presence of alkyl groups at certain positions on the quinoline ring significantly influences activity levels against H. pylori .

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Inhibition of Cell Wall Synthesis : Similar to other quinoline derivatives, it may interfere with peptidoglycan synthesis in bacterial cell walls.
  • Disruption of Protein Synthesis : The compound potentially binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death.
  • DNA Interaction : Some studies suggest that quinoline derivatives can stabilize DNA structures, preventing necessary replication processes in bacteria .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study published in 2013 highlighted the synthesis of various substituted quinolines and their antimicrobial activities against H. pylori. The study concluded that specific substitutions could enhance activity significantly .
  • Quantitative Structure-Activity Relationship (QSAR) : Research has utilized QSAR models to predict the biological activity based on structural modifications. It was found that substituents at specific positions on the quinoline ring could either enhance or reduce potency against target bacteria .

Properties

CAS No.

5429-68-5

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(2-quinolin-2-ylethyl)aniline

InChI

InChI=1S/C17H16N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,7,11,18H2

InChI Key

TYAYBROKRWNLJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=C(C=C3)N

Origin of Product

United States

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